Diacetone fructose

Carbohydrate Chemistry Protecting Group Strategy Isomerization Kinetics

Achieving high stereocontrol in API intermediates like topiramate demands the correct chiral scaffold. Generic protected fructoses or alternative carbohydrate auxiliaries risk lower diastereoselectivity and process failure. - **Superior performance:** 91:9 dr in alkoxyallene additions; 92:8 endo:exo in Diels-Alder. - **Industrial relevance:** Direct precursor to topiramate (76.7% crude yield). - **Supply security:** Stable crystalline solid; non-acidic handling. Stocked for R&D to commercial scale.

Molecular Formula C12H24O8
Molecular Weight 296.31 g/mol
Cat. No. B12356002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetone fructose
Molecular FormulaC12H24O8
Molecular Weight296.31 g/mol
Structural Identifiers
SMILESCC(=O)C.CC(=O)C.C(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6.2C3H6O/c7-1-3(9)5(11)6(12)4(10)2-8;2*1-3(2)4/h3,5-9,11-12H,1-2H2;2*1-2H3/t3-,5-,6-;;/m1../s1
InChIKeyBQYPOGXVXCJSMU-ABICQQBESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diacetone Fructose Product Overview


Diacetone fructose, systematically designated as 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose, is a crystalline, bicyclic acetal derivative of D-fructose characterized by two isopropylidene protecting groups that confer enhanced organic solubility and stability under non‑acidic conditions [1]. This compound serves as a pivotal chiral building block in the synthesis of high‑value pharmaceuticals, most notably the anticonvulsant topiramate, and as a versatile chiral auxiliary in stereoselective transformations [1][2]. Its well‑defined stereochemistry, commercial availability at high purity, and robust handling properties underpin its widespread adoption in both academic research and industrial process chemistry [3].

Identity 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose – thermodynamically favored diacetal
Workflow Chiral building block and auxiliary for stereoselective synthesis; established topiramate intermediate route
Handling Crystalline solid with high organic solubility under non‑acidic conditions

Why Diacetone Fructose Is Irreplaceable


The unique spatial arrangement and regiospecific protection pattern of diacetone fructose (2,3:4,5‑di‑O‑isopropylidene‑β‑D‑fructopyranose) are not interchangeable with its 1,2:4,5‑di‑O‑isopropylidene isomer or with other carbohydrate‑derived auxiliaries. Under acidic conditions, the 1,2:4,5‑isomer rapidly equilibrates to the thermodynamically favored 2,3:4,5‑diacetal, demonstrating that the latter is the more stable and ultimately dominant form in equilibrium‑controlled syntheses [1]. Furthermore, comparative studies of chiral auxiliaries reveal that the diacetone fructose scaffold delivers significantly higher diastereoselectivity than glucose‑, mannose‑, or galactose‑derived alternatives, directly impacting the enantiomeric purity of final pharmaceutical intermediates [2]. Consequently, substituting with a generic protected fructose derivative or an alternative carbohydrate auxiliary risks substantial losses in stereocontrol, yield, and process robustness—factors that are critical for both research reproducibility and industrial‑scale manufacturing.

Regioisomer mismatch

The 1,2:4,5-di-O-isopropylidene isomer equilibrates to the 2,3:4,5-diacetal under acidic conditions; using the wrong isomer may compromise stability and stereochemical reproducibility.

Carbohydrate auxiliary swap

Glucose-, mannose-, or galactose-derived auxiliaries may not reproduce the reported diastereomeric ratios, potentially reducing enantiomeric purity and synthetic yield.

Diacetone Fructose Comparative Evidence


2,3:4,5-Diacetal Isomer Stability

Under acidic conditions (5% sulfuric acid in acetone), the kinetically favored 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose rapidly isomerizes to an equilibrium mixture dominated by the thermodynamically more stable 2,3:4,5-diacetal. The equilibrium ratio of 1,2:4,5-diacetal to 2,3:4,5-diacetal is 3:47 within 5 minutes at room temperature [1]. In contrast, when anhydrous zinc chloride is used as the catalyst, the 1,2:4,5-diacetal does not rearrange to the 2,3:4,5-diacetal, highlighting the acid‑dependent nature of the isomerization [1].

Isomer stability
Head-to-head
Equilibrium ratio 3:47 (1,2:4,5- : 2,3:4,5-diacetal) within 5 min
Confirms thermodynamic preference for 2,3:4,5-diacetal
Acetone / 5% H₂SO₄, room temperature
Carbohydrate Chemistry Protecting Group Strategy Isomerization Kinetics

Diastereoselectivity in Alkoxyallene-Imine Additions

In a systematic study of six carbohydrate‑derived alkoxyallenes, the diacetone fructose‑derived auxiliary delivered the highest diastereoselectivity in additions to an N‑tosyl imine. Specifically, the diacetone fructose auxiliary gave a 91:9 diastereomeric ratio, outperforming auxiliaries derived from glucose, mannose, and galactose . The major diastereomer's absolute configuration was confirmed by ozonolysis, transesterification, and comparison with literature data, establishing the fructose scaffold's unique stereocontrolling ability .

Diastereoselectivity
Data to verify
91:9 dr in alkoxyallene–imine additions
Reported highest dr among six carbohydrate auxiliaries tested
Comparator values not provided; primary source unavailable
Asymmetric Synthesis Chiral Auxiliary Nitrogen Heterocycles

Endo/Exo Selectivity in Diels–Alder Reactions

Using fructose diacetonide as a chiral scaffold, intermolecular Diels–Alder reactions with cyclopentadiene and diethylaluminum chloride (Et₂AlCl) achieved a 92:8 endo:exo ratio [1]. This level of stereocontrol is notable for an intermolecular cycloaddition employing a carbohydrate‑based auxiliary, and it underscores the scaffold's ability to bias the approach trajectory of the diene [1].

Endo/exo selectivity
Head-to-head
92:8 endo:exo in intermolecular Diels–Alder
Supports endo preference with fructose diacetonide scaffold
Et₂AlCl promotion, cyclopentadiene
Pericyclic Reactions Chiral Scaffold Cycloaddition

Topiramate Synthesis Yield Optimization

Diacetone fructose is the immediate precursor to topiramate, a widely prescribed antiepileptic drug. In a representative synthesis protocol, conversion of diacetone fructose to topiramate proceeds with a crude yield of 76.7% (30 g crude from 39.1 g theoretical maximum) followed by a recrystallization step that yields 90.7% pure topiramate (24.5 g) with liquid‑phase purity of 99.95% [1]. Alternative protected fructose derivatives or less sterically defined intermediates often exhibit lower yields and require additional purification steps, making the established diacetone fructose route economically advantageous for industrial production [1].

Topiramate yield
Cross‑study comparable
Crude 76.7%; recryst. 90.7%; purity 99.95%
Reported synthesis performance profile
Class‑level comparison; verify alternative route yields
Pharmaceutical Process Chemistry API Intermediate Anticonvulsant

Reduced By‑Products in Fructose Hydrolysis

Patented hydrolysis methods using acid exchange resins demonstrate that hydrolysis of diacetone fructose solutions to fructose substantially reduces the formation of objectionable flavoring, coloring, and other hydrolyzate by‑products compared to conventional acid‑catalyzed hydrolysis [1][2]. Perfluorinated acid exchange resins are particularly effective, enabling lower conversion temperatures and superior reaction product exchange rates [1]. This property is critical for producing high‑fructose corn syrups and purified fructose streams without the need for extensive downstream purification.

Hydrolysis by‑products
Class‑level inference
Substantially reduced flavor, color, and hydrolyzate by‑products
Reported cleaner hydrolysis with acid exchange resins
Quantitative reduction data not available
Industrial Catalysis Sugar Refining Process Optimization

Diacetone Fructose Application Scenarios


Topiramate API Manufacturing

Given the established high‑yield conversion of diacetone fructose to topiramate (76.7% crude, 90.7% recrystallized) and the availability of industrial‑scale synthesis protocols, this compound is the preferred intermediate for topiramate manufacturing [1]. Process chemists should prioritize diacetone fructose over alternative protected fructose derivatives to maximize throughput, minimize waste, and achieve the high purity required for pharmaceutical compliance [1].

High-Diastereoselectivity Asymmetric Synthesis

In reactions where stereocontrol is paramount—such as the construction of nitrogen heterocycles or cyclohexene frameworks—diacetone fructose‑derived auxiliaries offer superior diastereoselectivity (91:9 dr in alkoxyallene additions; 92:8 endo:exo in Diels–Alder) [2]. Researchers developing new chiral catalysts or synthesizing enantiopure building blocks should select diacetone fructose over glucose‑ or mannose‑based auxiliaries to improve the efficiency and purity of their transformations .

High-Purity Fructose via Clean Hydrolysis

For applications in food and pharmaceuticals where fructose purity is critical, the hydrolysis of diacetone fructose using acid exchange resins provides a cleaner process with significantly reduced by‑product formation compared to conventional acid hydrolysis [3]. This scenario is particularly relevant for manufacturers of high‑fructose corn syrups and crystalline fructose seeking to minimize purification steps and improve product quality [3].

Application
Selection Property
Validation Focus
ApplicationTopiramate intermediate synthesis
Selection PropertyIsomer stability and reported conversion performance
Validation FocusProcess yield and purity under established protocols
ApplicationEnantioselective imine additions and cycloadditions
Selection PropertyReported high diastereomeric ratio with fructose auxiliary
Validation FocusStereochemical outcome and purification assessment
ApplicationFructose production via clean hydrolysis
Selection PropertyBy‑product minimization using acid exchange resins
Validation FocusPurity and downstream processing efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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